molecular formula C15H12N4O3S B2486533 N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-80-6

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2486533
CAS RN: 896342-80-6
M. Wt: 328.35
InChI Key: LGZLLROVFGDQES-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, Reddy and co-workers synthesized 2,5-disubstituted pyrimidines by Suzuki coupling .


Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .


Chemical Reactions Analysis

Synthesis and TNF-α-inhibitory activity of several N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas were reported. Most of the synthesized derivatives exhibited potent inhibitory effects versus the LPS-activated TNF-α generation .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives derived from this compound have shown promise in medicinal chemistry. Researchers have explored their pharmacological activities, including:

Antibacterial Agents

The compound’s derivatives have been evaluated for their antibacterial activity. Notably, 5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidine derivatives displayed significant activity against various bacterial strains .

Inhibition of Inflammatory Pathways

Researchers have identified pyrimidine derivatives as inhibitors of NF-κB and AP-1 pathways. These compounds may help regulate inflammation by modulating cytokine production .

Neurotropic and Stress-Protecting Agents

Pyrido[1,2-a]pyrimidine derivatives have been investigated for their neurotropic effects and stress protection. These compounds may play a role in managing stress-related conditions .

Gastrointestinal Protective Agents

Some pyrido[1,2-a]pyrimidine derivatives exhibit gastrointestinal protective properties. These compounds could potentially be used to manage gastrointestinal disorders .

Other Applications

Beyond the mentioned areas, researchers continue to explore novel applications for this compound. Its unique structure and diverse reactivity make it an intriguing subject for further investigation.

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(2-carbamoylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-8-7-19-14(22)10(6-17-15(19)23-8)13(21)18-11-5-3-2-4-9(11)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLLROVFGDQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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